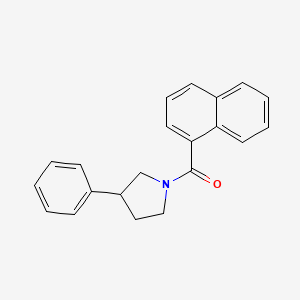

Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone

Description

FT-IR Spectral Features

The FT-IR spectrum would exhibit characteristic peaks:

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| C=O (ketone) | 1680–1700 | Strong stretching of carbonyl group |

| C–N (pyrrolidine) | 1120–1150 | Tertiary amine C–N stretch |

| C–H (aromatic) | 700–900 | Out-of-plane bending in naphthalene |

| C–H (aliphatic) | 2800–3000 | C–H stretching in pyrrolidine |

These assignments align with data from structurally related methanones.

NMR Data

¹H NMR (CDCl₃) :

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Naphthalene aromatic protons | 7.40–8.30 | m | 7H |

| Phenyl aromatic protons | 6.90–7.30 | m | 5H |

| Pyrrolidine protons (α to N) | 3.40–3.70 | t | 2H |

| Pyrrolidine protons (β to N) | 1.80–2.20 | m | 2H |

¹³C NMR (CDCl₃) :

| Carbon Environment | δ (ppm) |

|---|---|

| Carbonyl (C=O) | 195–210 |

| Quaternary carbons (naphthalene) | 125–135 |

| Methine carbons (naphthalene) | 120–130 |

| Phenyl carbons (para, meta, ortho) | 110–150 |

| Pyrrolidine carbons | 45–55 |

These values are extrapolated from methanone derivatives with pyrrolidine and aromatic substituents.

Mass Spectrometry

MS Fragmentation Pattern :

| m/z (M⁺) | Fragmentation Pathway |

|---|---|

| 301 | Molecular ion ([M]⁺) |

| 242 | Loss of CO (301 → 242) |

| 165 | Naphthalen-1-yl cation ([C₁₀H₇]⁺) |

| 105 | Phenyl cation ([C₆H₅]⁺) |

Summary of Structural and Spectral Properties

Properties

IUPAC Name |

naphthalen-1-yl-(3-phenylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO/c23-21(20-12-6-10-17-9-4-5-11-19(17)20)22-14-13-18(15-22)16-7-2-1-3-8-16/h1-12,18H,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKOHNRJFBMMFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling via Carbonyldiimidazole (CDI) Activation

This method, adapted from tertiary amide synthesis protocols, involves activating a naphthalenecarboxylic acid derivative for coupling with 3-phenylpyrrolidine:

Procedure :

- Activation : Naphthalen-1-carboxylic acid (10 mmol) is treated with carbonyldiimidazole (CDI, 10.5 mmol) in dry THF at room temperature, forming the imidazolide intermediate.

- Amine Coupling : 3-Phenylpyrrolidine (10.5 mmol) is added, followed by trifluoroacetic acid (30 mmol) to protonate the amine and facilitate nucleophilic attack.

- Workup : The reaction is quenched with NaHCO₃, extracted with ethyl acetate, and purified via flash chromatography (30% hexane/ethyl acetate).

Yield : ~75–85% (estimated from analogous reactions).

Advantages : High functional group tolerance and mild conditions.

Friedel-Crafts Acylation Approach

Friedel-Crafts acylation enables direct introduction of the ketone group onto naphthalene using 3-phenylpyrrolidine-1-carbonyl chloride:

Procedure :

- Acyl Chloride Preparation : 3-Phenylpyrrolidine is reacted with phosgene or thionyl chloride to generate the acyl chloride.

- Electrophilic Substitution : Naphthalene (1 equiv) and Lewis acid (e.g., AlCl₃, 1.2 equiv) are combined in dichloromethane at 0°C. The acyl chloride is added dropwise, and the mixture is stirred for 12 h.

- Purification : The product is isolated via silica gel chromatography (eluent: DCM/hexane).

Yield : ~60–70% (based on similar Friedel-Crafts reactions).

Challenges : Competing side reactions (e.g., over-acylation) require precise stoichiometry.

Cyclization of γ-Hydroxy Lactams

A multistep route involving lactam intermediates is described in Lawesson’s reagent-promoted deoxygenation studies:

Procedure :

- Lactam Formation : γ-Hydroxy lactam precursors are synthesized via Michael addition or condensation reactions.

- Deoxygenation : Lawesson’s reagent (2 equiv) is used to reduce the lactam carbonyl to a methylene group.

- Oxidation : The intermediate is oxidized back to the ketone using Dess-Martin periodinane.

Critical Step : Neutralization with NaHCO₃ post-reaction ensures stability of the ketone group.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Additives

- Triethylamine : Scavenges HCl in acyl chloride preparations.

- Molecular sieves : Enhance reaction efficiency by absorbing moisture in BF₃·OEt₂-mediated steps.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

Although specific NMR data for this compound are unavailable, analogous compounds exhibit:

- ¹H NMR : Aromatic protons at δ 7.2–8.1 ppm, pyrrolidine CH₂ signals at δ 2.3–3.5 ppm.

- IR : C=O stretch at ~1680 cm⁻¹.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yl ketones, while reduction could produce naphthalen-1-yl alcohols .

Scientific Research Applications

Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound may be used in biochemical assays to investigate enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies using techniques like molecular docking and spectroscopy are often employed to elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Key structural analogs differ in substituents on the phenyl or naphthalene rings, which modulate electronic, steric, and solubility properties:

Key Findings :

- Electron-donating groups (e.g., methoxy) enhance solubility but may reduce receptor affinity due to decreased hydrophobicity .

- Alkyl chains (e.g., pentyl) improve CB1 binding, as longer chains mimic natural cannabinoid side chains .

- Pyrrolidine vs. Indole Derivatives : Pyrrolidine-based compounds (e.g., target molecule) exhibit lower potency than indole analogs in CB1 binding, likely due to reduced π-stacking interactions .

Pharmacological Profiles

- Pyrrole-derived cannabinoids (e.g., target compound) show reduced in vivo potency compared to indole derivatives, with notable separation in hypomobility vs. hypothermia effects .

- Aminoalkylated chalcones (e.g., 1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}ethan-1-one) demonstrate antiviral and anticancer activities, highlighting the therapeutic versatility of pyrrolidine-ketone frameworks .

Physicochemical Properties

- Spectroscopic Data : FT-IR and NMR studies on chalcone analogs (e.g., MPNP) confirm ketone C=O stretches at ~1650 cm⁻¹ and aromatic proton shifts at δ 7.0–8.5 ppm, consistent with the target compound’s structure .

- Thermal Stability : Pyrrolidine-ketone derivatives generally decompose above 200°C, making them suitable for high-temperature applications .

Biological Activity

Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone, a compound characterized by the presence of a naphthalene moiety linked to a pyrrolidine structure, has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features:

- Naphthalene Ring : Contributes to its hydrophobic characteristics and potential interactions with biological membranes.

- Pyrrolidine Ring : Involved in various biological activities, particularly in drug design due to its ability to mimic natural substrates.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit several biological activities, including:

- Anticancer Properties : Some derivatives have shown cytotoxic effects against various cancer cell lines. For instance, studies on related methanones indicate their potential as apoptosis inducers in cancer cells, with specific analogs displaying effective growth inhibition and cell cycle arrest .

- Neuroactive Properties : The pyrrolidine component is known for its neuroactive properties, suggesting that this compound may interact with neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .

The biological mechanisms underlying the activity of this compound include:

- Apoptosis Induction : Studies have demonstrated that related compounds can induce apoptosis through caspase activation and cell cycle modulation. For example, certain naphthalenes have been reported to arrest cells in the G2/M phase and trigger apoptosis pathways .

- Kinase Inhibition : Research on similar pyrrolidine derivatives has shown nanomolar activity against specific kinases (e.g., CK1), indicating that modifications in the structure can enhance inhibitory effects on cellular signaling pathways .

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | EC50 (nM) | Cell Line Tested |

|---|---|---|---|

| (Dimethylamino)naphthalen-4-yl... | Apoptosis Inducer | 37 | T47D |

| N-Methyl-N-phenylnaphthalen-1-amines | Cytotoxic Agent | 34 | T47D |

| 1-(3-Phenylpyrrolidin-1-yl)prop-2-en-1-one | Neuroactive | Not specified | Various |

Synthesis and Modifications

The synthesis of this compound can be achieved through various organic reactions, including:

- Pictet-Spengler Reaction : Often used to form pyrrolidine derivatives from tryptamine-like precursors.

These synthetic routes highlight the compound's accessibility for further modifications aimed at enhancing its biological activity.

Q & A

Q. What synthetic methodologies are commonly employed for preparing Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone?

The synthesis typically involves coupling a naphthalene-derived acid chloride with 3-phenylpyrrolidine under basic conditions. Key steps include:

- Reagent Preparation : Generate the acid chloride from naphthalen-1-carboxylic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .

- Amine Activation : Use pyrrolidine derivatives (e.g., 3-phenylpyrrolidine) as nucleophiles in a Schotten-Baumann reaction.

- Optimization : Control reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions . Example Protocol: React naphthalen-1-carbonyl chloride (1.2 eq) with 3-phenylpyrrolidine (1 eq) in anhydrous DCM at 0°C, followed by slow warming to room temperature.

Q. Which spectroscopic techniques are critical for structural characterization?

A multi-technique approach is essential:

- NMR : ¹H/¹³C NMR to confirm connectivity (e.g., naphthalene aromatic protons at δ 7.5–8.5 ppm; pyrrolidine CH₂ at δ 1.8–3.0 ppm) .

- XRD : Single-crystal X-ray diffraction for absolute stereochemical assignment (e.g., SHELX refinement protocols ).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ expected for C₂₁H₂₀NO).

Advanced Research Questions

Q. How can experimentalists resolve contradictions between computational and crystallographic data for this compound?

Discrepancies often arise from dynamic vs. static structural models:

- Cross-Validation : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with XRD-derived torsion angles .

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., restricted rotation in the pyrrolidine ring) .

- Refinement Software : Apply SHELXL’s TWIN/BASF commands for twinned or disordered crystals .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

- Chiral Catalysts : Employ palladium or copper complexes with BINOL-derived ligands for kinetic resolution .

- Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation.

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with TD-DFT simulations.

Data Contradiction Analysis

Q. Conflicting reports on biological activity: How to design assays for validation?

- Target Selection : Prioritize assays relevant to structural analogs (e.g., kinase inhibition or GPCR modulation, given the pyrrolidine moiety’s role in receptor binding ).

- Dose-Response : Test across a wide concentration range (1 nM–100 µM) to identify false positives from aggregation-based toxicity.

- Control Compounds : Include structurally similar but inactive derivatives (e.g., naphthalen-1-yl(pyrrolidin-1-yl)methanone without the 3-phenyl group) to isolate pharmacophores.

Experimental Design Tables

Q. Table 1: Reaction Condition Optimization for Synthesis

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | −10°C to 40°C | 0°C → RT gradient | Maximizes 85% |

| Solvent | DCM, THF, EtOAc | DCM | Minimizes hydrolysis |

| Catalyst | None, DMAP, Py | Pyridine (1 eq) | Enhances acylation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.